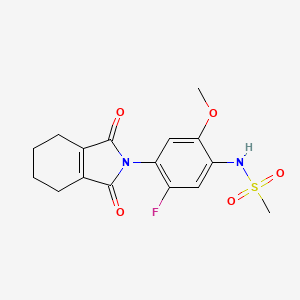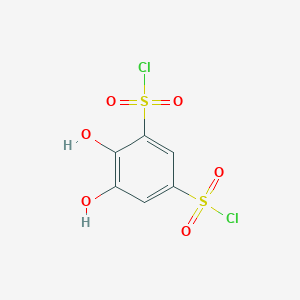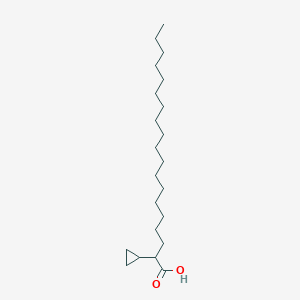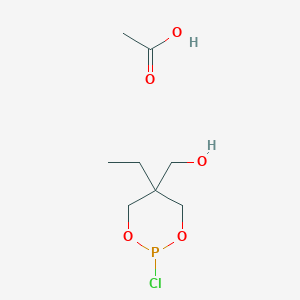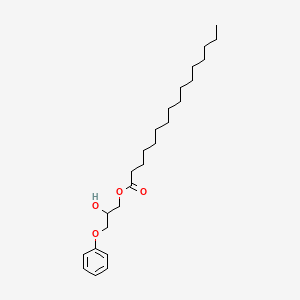
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester is a complex organic compound that features a benzoic acid core with additional functional groups, including an acetyloxy group and a phenyl-tetrazole-thioethyl ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester typically involves multiple steps. One common approach is to start with the preparation of the tetrazole derivative. This can be achieved through a click chemistry approach involving the reaction of azides with alkynes under copper-catalyzed conditions. The resulting tetrazole can then be further functionalized to introduce the thioethyl group.
The next step involves the esterification of benzoic acid with the acetyloxy group. This can be done using acetic anhydride in the presence of a catalyst such as sulfuric acid. The final step is the coupling of the functionalized benzoic acid with the tetrazole derivative, typically using a coupling reagent like dicyclohexylcarbodiimide (DCC) in an appropriate solvent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to ensure high yield and purity. Additionally, continuous flow reactors might be employed to enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to break down the molecule into simpler components.
Reduction: Reduction reactions can be used to modify the functional groups, such as reducing the ester to an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester has several applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel materials.
Biology: In biological research, the compound can be used as a probe to study enzyme activity or as a precursor for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal properties are of interest for drug development. Its tetrazole moiety is known to exhibit various pharmacological activities, including antimicrobial and anti-inflammatory effects.
Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester involves its interaction with molecular targets in biological systems. The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by mimicking endogenous ligands.
類似化合物との比較
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: This compound shares the tetrazole moiety and exhibits similar reactivity and biological activity.
Ethyl 2-(1-phenyl-1H-tetrazol-5-ylthio)acetate: Another related compound with a similar ester functionality.
(1-Phenyl-1H-tetrazol-5-ylsulfanyl)-acetic acid: This compound features a similar thioethyl group and tetrazole moiety.
Uniqueness
Benzoic acid, 2-(acetyloxy)-, 2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl ester is unique due to its combination of functional groups, which confer distinct chemical and biological properties
特性
CAS番号 |
133506-50-0 |
|---|---|
分子式 |
C18H16N4O4S |
分子量 |
384.4 g/mol |
IUPAC名 |
2-(1-phenyltetrazol-5-yl)sulfanylethyl 2-acetyloxybenzoate |
InChI |
InChI=1S/C18H16N4O4S/c1-13(23)26-16-10-6-5-9-15(16)17(24)25-11-12-27-18-19-20-21-22(18)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3 |
InChIキー |
DKNYQBARFMFUHA-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=CC=CC=C1C(=O)OCCSC2=NN=NN2C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


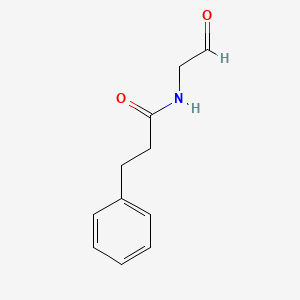


![8-(pyridin-4-ylmethyl)-3,13-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14276451.png)
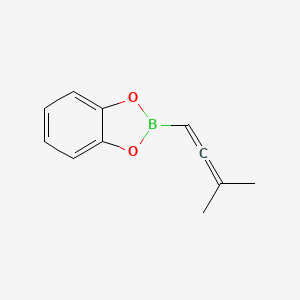
![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)

![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)
